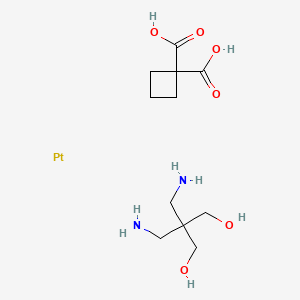
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is a complex organometallic compound that combines the properties of an amino alcohol, a dicarboxylic acid, and a platinum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(aminomethyl)propane-1,3-diol involves the reaction of 2,2-bis(bromomethyl)propane-1,3-diol with ammonia or an amine under controlled conditions . The cyclobutane-1,1-dicarboxylic acid can be synthesized through the cyclization of appropriate dicarboxylic acid precursors . The platinum complex is typically formed by reacting the ligands with a platinum salt, such as platinum(II) chloride, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under optimized conditions. This may include the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The platinum center can be reduced to different oxidation states, affecting the compound’s reactivity.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted amino alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Medicine: Explored for its anticancer properties, particularly in targeting platinum-sensitive tumors[][10].
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with biological molecules, primarily through the platinum center. The platinum can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription[10][10]. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin[10][10].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug[][10].
Carboplatin: Another platinum-based drug with a different ligand structure[][10].
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects[][10].
Uniqueness
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is unique due to its combination of an amino alcohol and a dicarboxylic acid, which may enhance its solubility and reactivity compared to other platinum compounds[10][10]. This unique structure could potentially lead to new applications in drug development and materials science[10][10].
Eigenschaften
Molekularformel |
C11H22N2O6Pt |
|---|---|
Molekulargewicht |
473.39 g/mol |
IUPAC-Name |
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; |
InChI-Schlüssel |
OOMDVERDMZLRFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


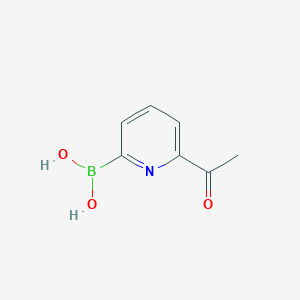
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
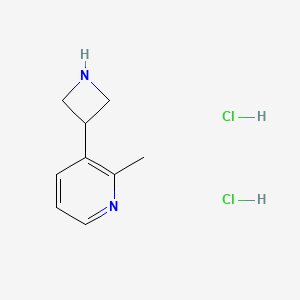
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
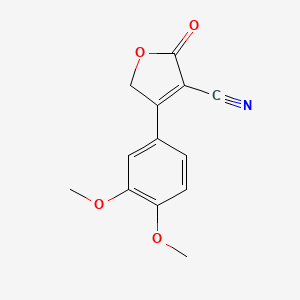
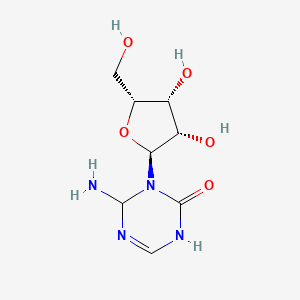

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
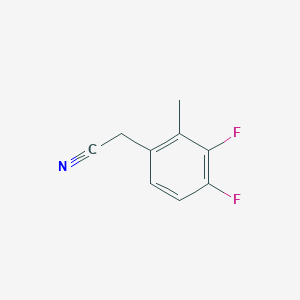
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)
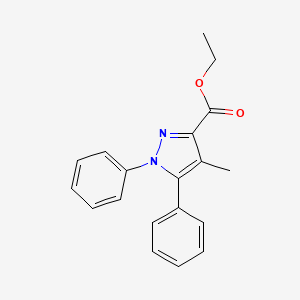
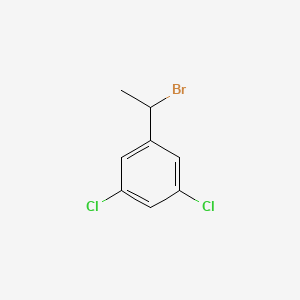
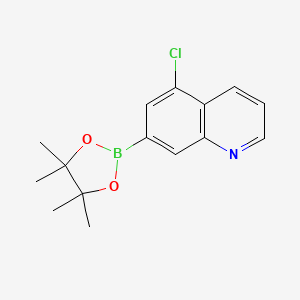
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
